molecular formula C21H24N2O2 B6475191 6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane CAS No. 2640814-96-4

6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane

Cat. No.: B6475191
CAS No.: 2640814-96-4
M. Wt: 336.4 g/mol
InChI Key: FMTFDOUENCBLAS-UHFFFAOYSA-N
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Description

The compound 6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane features a 2-azaspiro[3.3]heptane core, a spirocyclic structure with a nitrogen atom at position 2. This core is substituted at position 6 with a phenyl group and at position 2 with a 6-(propan-2-yloxy)pyridine-3-carbonyl moiety. The spirocyclic framework confers conformational rigidity, which is advantageous in medicinal chemistry for enhancing target selectivity and metabolic stability . The pyridine carbonyl group may contribute to binding interactions in biological systems, while the isopropoxy substituent could influence solubility and pharmacokinetics.

Properties

IUPAC Name

(6-phenyl-2-azaspiro[3.3]heptan-2-yl)-(6-propan-2-yloxypyridin-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2/c1-15(2)25-19-9-8-17(12-22-19)20(24)23-13-21(14-23)10-18(11-21)16-6-4-3-5-7-16/h3-9,12,15,18H,10-11,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMTFDOUENCBLAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NC=C(C=C1)C(=O)N2CC3(C2)CC(C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane typically involves multiple steps, starting from readily available starting materials. One common approach is to use a Suzuki-Miyaura coupling reaction to form the pyridine ring, followed by a series of functional group transformations to introduce the spirocyclic structure and the phenyl group. The reaction conditions often involve the use of palladium catalysts, base, and appropriate solvents under controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scalability. Additionally, the use of green chemistry principles to reduce waste and improve the overall sustainability of the process would be considered.

Chemical Reactions Analysis

Types of Reactions

6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or alkanes.

Scientific Research Applications

6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of 2-Azaspiro[3.3]heptane Derivatives

Compound Name Spiro Core Modification Key Substituents Synthesis Method Applications/Notes References
Target Compound 2-azaspiro[3.3]heptane 6-phenyl, 2-(6-isopropoxy-pyridine-3-carbonyl) Not explicitly described Potential kinase inhibitor or antibiotic intermediate (inferred from structural analogs)
6-(Pyrimidin-2-yloxy)-2-azaspiro[3.3]heptane 2-azaspiro[3.3]heptane 6-(pyrimidin-2-yloxy) Supplier-sourced (commercial availability) Intermediate for drug synthesis; pyrimidine moiety may enhance DNA/RNA targeting
6-(Pyridin-2-yloxy)-2-azaspiro[3.3]heptane 2-azaspiro[3.3]heptane 6-(pyridin-2-yloxy) Supplier-sourced Similar use as building block; pyridine substituent could modulate lipophilicity
6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane 2-oxa-6-azaspiro[3.3]heptane 6-(2-fluoro-4-nitrophenyl) Hydroxide-facilitated alkylation of 2-fluoro-4-nitroaniline Key intermediate for TBI-223 (tuberculosis antibiotic); optimized for scalability (87% yield)
tert-Butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate 2-azaspiro[3.3]heptane 6-amino, tert-butyl carbamate Protection of spirocyclic amine Versatile building block for peptide-mimetic drug candidates

Structural and Functional Insights

  • Core Modifications :

    • The target compound and most analogs retain the 2-azaspiro[3.3]heptane core, but substitutions like 2-oxa-6-azaspiro[3.3]heptane () introduce oxygen, altering electronic properties and hydrogen-bonding capacity .
    • The tert-butyl carbamate derivative () demonstrates the utility of protected amines in synthetic workflows, enabling selective functionalization .
  • Substituent Effects: Pyridine vs. Isopropoxy Group: The propan-2-yloxy substituent in the target compound could enhance lipophilicity, improving membrane permeability relative to nitro or amino groups in other analogs .
  • Synthetic Accessibility :

    • The scalable synthesis of 6-(2-fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane (87% yield) via hydroxide-mediated alkylation () suggests that similar strategies could optimize the target compound’s production .
    • Meyers’ and Carreira’s methods () for spirocyclic synthesis highlight the feasibility of one-pot rearrangements and cyclopropanation, though yields may vary depending on substituent complexity .
  • Pharmacological Potential: The 2-azaspiro[3.3]heptane motif is recurrent in patent applications (), often as a piperazine or heteroaryl hybrid, indicating its relevance in kinase and protease inhibitor design . The absence of oxygen in the target compound’s core (vs.

Biological Activity

The compound 6-phenyl-2-[6-(propan-2-yloxy)pyridine-3-carbonyl]-2-azaspiro[3.3]heptane (CAS Number: 2640814-96-4) is a member of the azaspiro[3.3]heptane family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Molecular Characteristics

The molecular formula for this compound is C21H24N2O2C_{21}H_{24}N_{2}O_{2} with a molecular weight of 336.4 g/mol. The compound features a spirocyclic structure that contributes to its unique biological properties.

PropertyValue
Molecular FormulaC21H24N2O2
Molecular Weight336.4 g/mol
CAS Number2640814-96-4

The biological activity of azaspiro[3.3]heptanes, including this compound, is often linked to their ability to interact with various biological targets. These compounds have been studied for their roles as potential agonists or antagonists at specific receptors, particularly in the context of central nervous system (CNS) activity and metabolic stability.

Pharmacological Studies

Research indicates that azaspiro[3.3]heptanes can exhibit varied pharmacological profiles depending on their substituents and structural configurations:

  • Lipophilicity : The introduction of a spirocyclic center generally lowers the logD value (a measure of lipophilicity), which can enhance metabolic stability and reduce off-target effects .
  • Induction of Fetal Hemoglobin : A related study demonstrated that derivatives of azaspiro[3.3]heptane could induce fetal hemoglobin production, offering potential therapeutic avenues for β-thalassemia and sickle cell disease .

Case Studies

  • Study on hERG Activity : A comparative analysis highlighted that certain azaspiro derivatives showed reduced hERG (human Ether-à-go-go Related Gene) activity, suggesting a lower risk for cardiac side effects compared to traditional heterocycles .
  • CNS Penetration : The structural modifications in azaspiro[3.3]heptanes have been linked to improved CNS penetration in some cases, which is critical for drugs targeting neurological conditions .

Structure-Activity Relationships (SAR)

The SAR studies indicate that the position and nature of substituents on the azaspiro framework significantly influence the biological activity:

  • Basicity : Variations in basicity due to different nitrogen placements can alter pharmacokinetic properties, impacting bioavailability and efficacy .
  • Substituent Effects : The presence of bulky groups or specific functional groups can enhance or diminish biological activity, as seen in various derivatives .

Summary Table of SAR Findings

Substituent TypeEffect on ActivityReference
Bulky groupsIncreased potency
Basic nitrogenImproved metabolic stability
Lipophilic modificationsEnhanced CNS penetration

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